Guineensine

Overview

Description

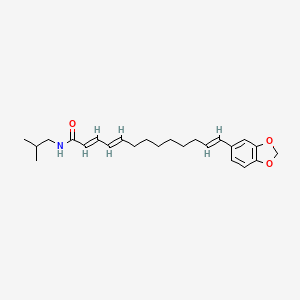

Guineensine is a compound isolated from long pepper (Piper longum) and black pepper (Piper nigrum). It was first isolated, studied, and named from Piper guineense .

Synthesis Analysis

A highly efficient total synthesis of guineensine has been established, which provided the natural product in only five steps from commercially available 3-nonyn-1-ol . The key steps in the synthesis featured novel application of a Julia – Kocienski olefination reaction which effectively constructed the alkenamide skeleton .Molecular Structure Analysis

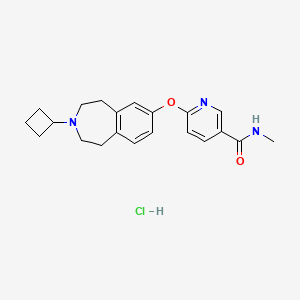

The guineensine molecule contains a total of 62 bond(s). There are 29 non-H bond(s), 10 multiple bond(s), 12 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), and 2 ether(s) (aromatic) .Chemical Reactions Analysis

A total synthesis of guineensine, a secondary metabolite of the Piperaceae family, has been executed in 12 steps with an overall yield of 27%. Key steps in the synthesis featured novel application of a Julia – Kocienski olefination reaction which effectively constructed the alkenamide skeleton .Scientific Research Applications

Application Summary

Guineensine has been found to inhibit the cellular reuptake of anandamide and 2-arachidonoylglycerol in a mouse model . This causes an increase in the activity of the two neurotransmitters which are classified as endogenous cannabinoids .

Methods of Application

The methods of application involve using a mouse model for the experiment . The specific technical details or parameters such as the dosage of Guineensine used, the duration of the experiment, and the specific procedures followed are not mentioned in the source.

Results or Outcomes

The results showed that Guineensine can dose-dependently produce cannabimimetic effects in a mouse model . These effects are indicated by potent catatonic, analgesic, hypo-locomotive, and hypo-thermic effects .

Pharmacology

Application Summary

Research suggests that Guineensine has potential application in relieving neuropathic pain by inhibiting Fatty Acid Amide Hydrolase-like Anandamide Transporter (FLAT) .

Methods of Application

The methods of application involve using computational biology and bioinformatics, molecular neuroscience, medical research, and biophysics . The specific technical details or parameters such as the dosage of Guineensine used, the duration of the experiment, and the specific procedures followed are not mentioned in the source.

Results or Outcomes

The results showed that Guineensine and the FAAH-1 inhibitor (9Z)-1-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one exhibited similar bioactivities . This suggests that Guineensine could be a drug-like compound with potential application in relieving neuropathic pain .

Organic Chemistry

Application Summary

Guineensine is a secondary metabolite of the Piperaceae family . It has been used in the synthesis of various organic compounds .

Methods of Application

A total synthesis of Guineensine has been executed in 12 steps with an overall yield of 27% . The key steps in the synthesis featured the novel application of a Julia – Kocienski olefination reaction which effectively constructed the alkenamide skeleton .

Results or Outcomes

The successful synthesis of Guineensine contributes a unique approach to the synthesis of the piperamide alkaloids .

Organic Chemistry

Application Summary

Guineensine is a secondary metabolite of the Piperaceae family . It has been used in the synthesis of various organic compounds .

Methods of Application

A total synthesis of Guineensine has been executed in 12 steps with an overall yield of 27% . The key steps in the synthesis featured the novel application of a Julia – Kocienski olefination reaction which effectively constructed the alkenamide skeleton .

Results or Outcomes

The successful synthesis of Guineensine contributes a unique approach to the synthesis of the piperamide alkaloids .

Pharmacology

Application Summary

Guineensine isolated from Piper nigrum L. was identified as a novel nanomolar inhibitor of endocannabinoid uptake IC50 = 288 nM in U937 cells . Its potency could be confirmed in HMC-1 cells .

Methods of Application

The methods of application involve using computational biology and bioinformatics, molecular neuroscience, medical research, and biophysics . The specific technical details or parameters such as the dosage of Guineensine used, the duration of the experiment, and the specific procedures followed are not mentioned in the source.

Results or Outcomes

The results showed that Guineensine could be a drug-like compound with potential application in relieving neuropathic pain .

Future Directions

properties

IUPAC Name |

(2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-20(2)18-25-24(26)14-12-10-8-6-4-3-5-7-9-11-13-21-15-16-22-23(17-21)28-19-27-22/h8,10-17,20H,3-7,9,18-19H2,1-2H3,(H,25,26)/b10-8+,13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMPOFBEYSSYDQ-AUVZEZIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C=CC=CCCCCCCC=CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/C=C/CCCCCC/C=C/C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336042 | |

| Record name | Guineesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guineensine | |

CAS RN |

55038-30-7 | |

| Record name | Guineesine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055038307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guineesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUINEESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DK8DMU9JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B1672356.png)

![3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1672358.png)

![3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide](/img/structure/B1672360.png)

![2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide](/img/structure/B1672361.png)

![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)

![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)

![6-(4-{[3-(2,6-Dichlorophenyl)-5-(1-Methylethyl)isoxazol-4-Yl]methoxy}phenyl)quinoline-2-Carboxylic Acid](/img/structure/B1672370.png)

![1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one](/img/structure/B1672371.png)